molecular formula C14H16N2O2S B8041621 3-(dimethylamino)-N-phenylbenzenesulfonamide

3-(dimethylamino)-N-phenylbenzenesulfonamide

Cat. No.: B8041621
M. Wt: 276.36 g/mol
InChI Key: MHFAVKDBBKGLFB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a dimethylamino group attached to the benzene ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-phenylbenzenesulfonamide typically involves the reaction of N-phenylbenzenesulfonamide with dimethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydrogen atom on the amine group with the dimethylamino group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the dimethylamino group into other compounds.

    Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure, which is known for antimicrobial activity.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-phenylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects, as the enzymes targeted are often essential for the survival of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzenesulfonamide: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.

    3-(Methylamino)-N-phenylbenzenesulfonamide: Contains a methylamino group instead of a dimethylamino group, which can affect its solubility and reactivity.

    3-(Dimethylamino)-N-methylbenzenesulfonamide: Features a methyl group on the benzene ring, altering its steric and electronic properties.

Uniqueness

3-(Dimethylamino)-N-phenylbenzenesulfonamide is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and can influence its interaction with biological targets. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(dimethylamino)-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-16(2)13-9-6-10-14(11-13)19(17,18)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFAVKDBBKGLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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